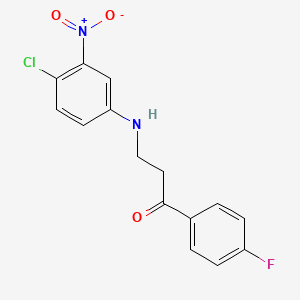
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (3-CNPF) is a synthetic compound belonging to a family of chemicals known as nitro-aromatics. It is a colorless crystalline solid with a molecular weight of 289.57 g/mol and a melting point of 129°C. 3-CNPF has a wide range of applications in scientific research and development due to its unique properties. It is used as a building block in organic synthesis, as a reagent in various reactions, and as a catalyst in various processes. Additionally, it has been used as a model compound in studies of the mechanism of action of nitro-aromatic compounds.
Applications De Recherche Scientifique
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-aromatic compounds. Additionally, it has been used in studies of the effects of nitro-aromatic compounds on various biochemical and physiological processes. It has also been used in studies of the role of nitro-aromatics in the formation of reactive oxygen species (ROS). Furthermore, 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in studies of the effects of nitro-aromatics on the immune system.
Mécanisme D'action
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone is a nitro-aromatic compound, and as such, its mechanism of action is similar to that of other nitro-aromatic compounds. It is believed to exert its effects by forming reactive oxygen species (ROS) and by interacting with various cellular components such as proteins, lipids, and nucleic acids. Additionally, it is believed to interact with enzymes and receptors, leading to changes in the activity of various biochemical pathways.
Biochemical and Physiological Effects
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. Additionally, it has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of various signal transduction pathways, including the cAMP/PKA and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments include its ready availability and low cost. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments is its potential toxicity. As such, it should be handled with care and appropriate safety measures should be taken when working with it.
Orientations Futures
The potential applications of 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in scientific research are numerous. It could be used in studies of the effects of nitro-aromatics on various biochemical and physiological processes. Additionally, it could be used in studies of the role of nitro-aromatics in the formation of ROS. Furthermore, it could be used in studies of the effects of nitro-aromatics on the immune system. Additionally, it could be used in studies of the effects of nitro-aromatics on various diseases, such as cancer and cardiovascular diseases. Finally, it could be used in studies of the effects of nitro-aromatics on various drug targets, such as G-protein coupled receptors.
Méthodes De Synthèse
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of an aqueous sodium bicarbonate solution. This results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorobenzoyl)propan-1-one. The second step involves the reaction of this intermediate with sodium hydroxide in an aqueous solution, which results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone. The third step involves the recrystallization of the resulting compound from a mixture of ethanol and water.
Propriétés
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYFBANQXVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde](/img/structure/B2617464.png)

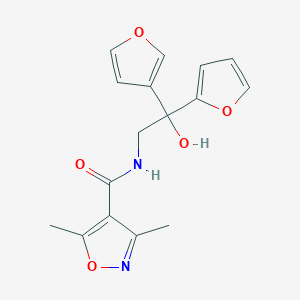
![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)

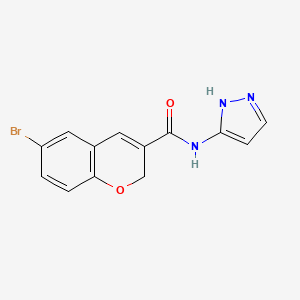
![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
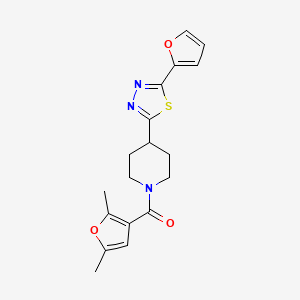
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)
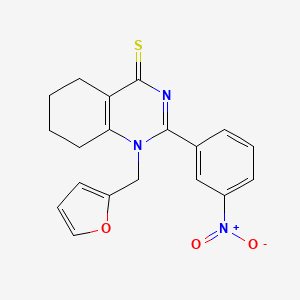
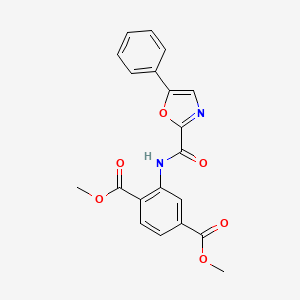
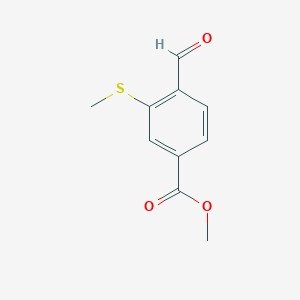
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
